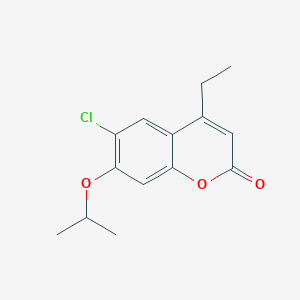![molecular formula C16H17FN2OS B5882454 N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5882454.png)
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide, also known as FLX475, is a small molecule inhibitor of CCR4, a chemokine receptor that is involved in the migration and activation of immune cells. FLX475 has been studied extensively for its potential use in treating various inflammatory and autoimmune diseases.
Wirkmechanismus
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide is a selective inhibitor of CCR4, a chemokine receptor that is expressed on the surface of various immune cells, including T cells, regulatory T cells, and dendritic cells. CCR4 is involved in the migration and activation of these cells, and its overexpression has been implicated in various inflammatory and autoimmune diseases. This compound binds to the CCR4 receptor and prevents its activation, leading to a reduction in the migration and activation of immune cells.
Biochemical and Physiological Effects
This compound has been shown to have a potent inhibitory effect on the migration and activation of immune cells in vitro and in vivo. In preclinical studies, this compound has been shown to reduce inflammation and tissue damage in various disease models, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. This compound has also been shown to have a synergistic effect with other immunomodulatory agents, such as checkpoint inhibitors, in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a potent and selective inhibitory effect on the CCR4 receptor, making it a useful tool for studying the role of CCR4 in various disease models. However, this compound also has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in certain disease models. It also has a narrow therapeutic window, which may limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for the study and development of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of more potent and selective CCR4 inhibitors. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in various disease models. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis method has been described in detail in a patent application by Genentech, the company that developed this compound. The process involves the reaction of 4-fluoro-3-nitrobenzoic acid with thioamide, followed by reduction and cyclization to form the thiazole ring. The resulting compound is then reacted with cyclopentanecarboxylic acid to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide has been studied extensively for its potential use in treating various inflammatory and autoimmune diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis. In preclinical studies, this compound has been shown to inhibit the migration and activation of immune cells, leading to a reduction in inflammation and tissue damage. This compound has also been shown to have a synergistic effect with other immunomodulatory agents, such as checkpoint inhibitors, in the treatment of cancer.
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS/c1-10-14(11-6-8-13(17)9-7-11)18-16(21-10)19-15(20)12-4-2-3-5-12/h6-9,12H,2-5H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKIFITUHRDEMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CCCC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

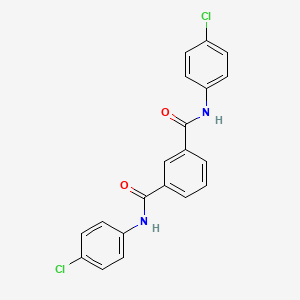
![3-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzaldehyde](/img/structure/B5882384.png)



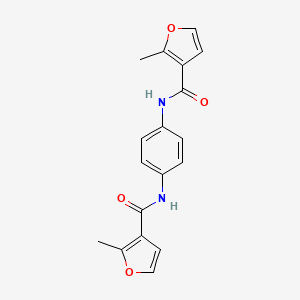
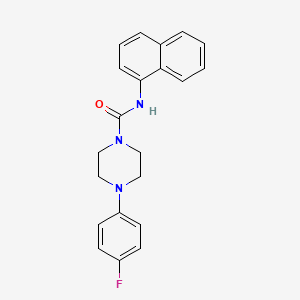
![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)
![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5882428.png)
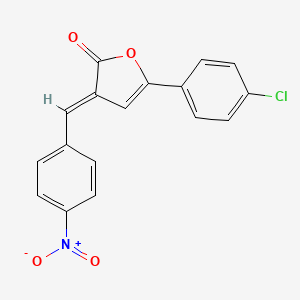
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)
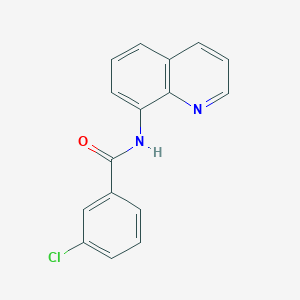
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5882461.png)
